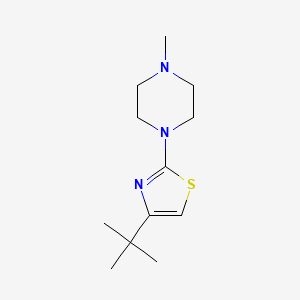
Tebatizole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
特巴唑: 是一种化学化合物,其分子式为 C12H21N3S 。它是噻唑家族的一员,该家族以其多样的生物活性及其在各个领域的应用而闻名。特巴唑以其独特的结构为特征,包括一个噻唑环,使其成为科学研究和工业应用中宝贵的化合物。
准备方法
合成路线和反应条件:
从硫代酰胺: 特巴唑可以通过在受控条件下使硫代酰胺与氯乙醛反应来合成。这种方法涉及通过环化反应形成噻唑环。
从α-氨基腈: 另一种方法涉及通过在温和条件下用二硫酸、酯、二硫化碳、氧硫化碳或异硫氰酸酯处理α-氨基腈将其转化为5-氨基噻唑。
工业生产方法: 特巴唑的工业生产通常涉及使用上述方法进行大规模合成。反应条件经过优化,以确保最终产品的产率和纯度高。使用连续流动反应器和自动化合成系统等先进技术可以进一步提高生产过程的效率。
化学反应分析
反应类型:
氧化: 特巴唑可以发生氧化反应,其中它与氧化剂反应形成亚砜或砜。
还原: 特巴唑的还原会导致噻唑烷的形成。
取代: 特巴唑可以参与取代反应,其中其取代基之一被另一基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤代烷或酰氯等试剂通常用于取代反应。
主要形成的产物:
氧化: 形成亚砜或砜。
还原: 形成噻唑烷。
取代: 形成各种取代的噻唑,具体取决于引入的取代基。
科学研究应用
化学: 特巴唑用作合成更复杂分子的构建块。其独特的结构使其能够参与各种化学反应,使其成为开发新化合物的宝贵工具。
生物学: 在生物学研究中,特巴唑用于研究噻唑衍生物对生物系统的影响。它已显示出在调节酶活性以及与生物大分子相互作用方面的潜力。
医学: 特巴唑及其衍生物已被研究用于其潜在的治疗应用。它们已显示出作为抗菌剂、抗炎化合物和酶抑制剂的希望。
工业: 在工业领域,特巴唑用于生产特种化学品和材料。其独特的性能使其适合于在开发新材料和化学工艺中的应用。
作用机制
特巴唑的作用机制涉及它与特定分子靶点的相互作用。特巴唑可以与酶结合并调节其活性,从而导致各种生物效应。特巴唑中的噻唑环使其能够与蛋白质和其他大分子相互作用,影响其功能和活性。其作用机制中涉及的确切途径仍在研究中,但据信它涉及调节酶活性以及与细胞受体的相互作用。
相似化合物的比较
类似化合物:
噻唑: 特巴唑与其他噻唑衍生物共享噻唑环结构。
咪唑: 与噻唑类似,咪唑是另一种具有氮原子的五元杂环化合物。
噁唑: 噁唑是另一种相关化合物,具有类似的环结构,但具有氧原子而不是硫原子。
特巴唑的独特性: 特巴唑因其在噻唑环上的特定取代模式而独一无二,这赋予了其独特的化学和生物学性质。其能够进行各种化学反应以及其潜在的治疗应用使其成为研究和工业应用中宝贵的化合物。
生物活性
Tebatizole, a thiazole derivative, has garnered attention in biological research due to its diverse biological activities. This compound is primarily recognized for its potential applications in medicine, particularly as an antimicrobial agent and enzyme inhibitor. The following sections will delve into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound's biological activity is attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring structure enables it to bind to enzymes and modulate their activities, which can lead to significant biological effects. Current understanding suggests that this compound may influence:
- Enzyme Activity : It can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Protein Interactions : The compound's structure allows it to interact with proteins and other macromolecules, potentially altering their function.
Therapeutic Applications
Research indicates that this compound and its derivatives have shown promise in several therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Properties : this compound has been investigated for its ability to reduce inflammation, making it a candidate for conditions such as arthritis.
- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in critical biological processes, which could be beneficial in treating diseases linked to enzyme dysregulation.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Streptococcus pyogenes. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value of 0.25 μg/mL against S. aureus and 0.5–1 μg/mL against S. pyogenes . These findings suggest that this compound could be a viable candidate for developing new antimicrobial therapies.
Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibitory effects of this compound on DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound demonstrated potent inhibitory activity with an IC50 of 0.5 μg/mL . This highlights its potential as a lead compound for antibiotic development targeting bacterial infections.
Summary of Key Research Findings
| Study Focus | Target Organism/Enzyme | IC50 Value | |
|---|---|---|---|
| Antimicrobial Activity | S. aureus | 0.25 μg/mL | Significant antimicrobial efficacy |
| Antimicrobial Activity | S. pyogenes | 0.5–1 μg/mL | Effective against common bacterial pathogens |
| Enzyme Inhibition | DNA gyrase | 0.5 μg/mL | Potent inhibitor with therapeutic potential |
属性
CAS 编号 |
54147-28-3 |
|---|---|
分子式 |
C12H21N3S |
分子量 |
239.38 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H21N3S/c1-12(2,3)10-9-16-11(13-10)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3 |
InChI 键 |
KJWKKFSEVNVWPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C |
规范 SMILES |
CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C |
Key on ui other cas no. |
54147-28-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













